N-(2-ethoxyphenyl)-4-phenylbutanamide
Description
N-(2-ethoxyphenyl)-4-phenylbutanamide is a butanamide derivative featuring a phenylbutanamide backbone substituted with a 2-ethoxyphenyl group at the nitrogen atom.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C18H21NO2/c1-2-21-17-13-7-6-12-16(17)19-18(20)14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,19,20) |
InChI Key |
ZZDFECXZEAUGIR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
N-(4-ethoxyphenyl)-4-phenylbutanamide
- Structure : Ethoxy group at the para-position of the phenyl ring.
N-(2-ethoxyphenyl)-4-phenylbutanamide
- Inferred Properties: The ortho-ethoxy group introduces steric hindrance, which may reduce co-planarity between the phenyl ring and adjacent functional groups. This is supported by structural observations in 2-aminobenzothiazole derivatives, where ortho-ethoxy groups disrupt planarity with pyrimidinone rings . Such steric effects could lower melting points or alter crystallinity compared to para-substituted analogs.
Functional Group Variations
4-Methoxybutyrylfentanyl
- Structure : N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide.
- Reported as a white powder with undetermined UV maxima .
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide
- Structure: Acetyl and dichlorophenoxy substituents.
- Properties : The electron-withdrawing acetyl and chlorine groups likely reduce solubility in polar solvents. CAS: 348163-50-8; MW: 366.24 .
2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide
- Structure : Nitro (meta) and methyl (ortho) substituents.
- Properties: The nitro group strongly withdraws electrons, reducing basicity of the amide nitrogen. CAS: Not provided; MW inferred from formula (C₁₃H₁₇N₂O₃): 255.29 .
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f)
- Synthesis: Reflux of 4-fluorobenzaldehyde and 4-methoxyaniline in ethanol (85% yield).
- Spectral Data :
Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4c)
- Synthesis : Amide coupling in DMF (80% yield).
- Spectral Data :
Data Table: Key Properties of Butanamide Derivatives
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